molecular formula C20H22N4O3S B12156424 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one

Cat. No.: B12156424
M. Wt: 398.5 g/mol
InChI Key: ZHOWGZXLBAVYSI-UHFFFAOYSA-N
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Description

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol, catalysts such as Lewis acids, and reagents like isothiocyanates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imino group may yield an amine .

Scientific Research Applications

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

The compound 1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one is a complex organic molecule characterized by the presence of multiple functional groups, including thiazole and pyrrole rings. These structural features contribute to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O4S2C_{22}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of approximately 470.6 g/mol. The IUPAC name reflects its complex structure, which includes a thiazole moiety known for its varied biological activities.

PropertyValue
Molecular FormulaC22H22N4O4S2
Molecular Weight470.6 g/mol
IUPAC Name4-[2-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]ethyl]benzenesulfonamide
InChI KeyYWOGIEUGBLSYPT-UHFFFAOYSA-N

Antimicrobial and Antitumor Properties

Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant antimicrobial and antitumor activities. The compound has been studied for its potential effectiveness against various cancer cell lines. For instance:

  • Antitumor Activity : A study demonstrated that thiazole derivatives could inhibit cell proliferation in several cancer lines, showing IC50 values comparable to standard chemotherapeutics like doxorubicin . The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhanced cytotoxicity.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For example:

  • Enzyme Inhibition : Thiazole derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . This inhibition can lead to reduced inflammation and pain relief.
  • Cell Cycle Arrest : Studies have shown that certain thiazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Activity

A recent investigation focused on the anticancer properties of thiazole derivatives similar to the compound under review. It was found that:

  • Compounds with specific substitutions on the thiazole ring exhibited potent cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia), with IC50 values below 5 µg/mL .

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of thiazole derivatives:

  • The compound exhibited significant inhibition of COX enzymes, demonstrating a selectivity index favoring COX-2 over COX-1, suggesting a therapeutic window for treating inflammatory conditions without severe gastrointestinal side effects .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[2-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]ethyl]pyrrolidin-2-one

InChI

InChI=1S/C20H22N4O3S/c1-27-14-6-4-13(5-7-14)15-12-28-20(22-15)18-16(25)11-24(19(18)21)10-9-23-8-2-3-17(23)26/h4-7,12,21,25H,2-3,8-11H2,1H3

InChI Key

ZHOWGZXLBAVYSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCN4CCCC4=O)O

Origin of Product

United States

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